

Technical Guide: 1-(3-Aminophenyl)ethanol

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Compound of Interest

Compound Name: 1-(3-Aminophenyl)ethanol

Cat. No.: B1666771

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This in-depth technical guide provides comprehensive information on 1-(3-

Aminophenyl)ethanol, a versatile chemical intermediate. The guide covers its chemical synonyms, quantitative properties, a detailed experimental protocol for its synthesis, and an overview of its potential, though currently undocumented, role in biological signaling pathways.

Synonyms and Alternative Names

- **1-(3-Aminophenyl)ethanol** is known by a variety of names in chemical literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and procurement.
- 3-(1-Hydroxyethyl)aniline[1]
- m-(1-Hydroxyethyl)aniline[1]
- 3-Amino-α-methylbenzyl alcohol[1]
- (3-Aminophenyl)methyl carbinol[1]
- Benzenemethanol, 3-amino-α-methyl-[1]
- m-Amino-alpha-methylbenzyl alcohol[1]
- (m-Aminophenyl)methyl carbinol



- 1-(3-Aminophenyl)ethyl Alcohol
- 3-Aminophenyl methyl carbinol
- (3-Aminophenyl)-1-ethanol[1][2]
- NSC 8392[1]
- NSC 62018[1]

Quantitative Data

The physical and chemical properties of **1-(3-Aminophenyl)ethanol** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO	[1][3]
Molecular Weight	137.18 g/mol	[1]
CAS Number	2454-37-7	[1]
Appearance	White to light yellow powder or crystals	N/A
Melting Point	66-69 °C	[2]
Boiling Point	217 °C	N/A
Density	1.063 g/cm³ (estimate)	N/A
Refractive Index	1.547 (estimate)	N/A
рКа	14.53 ± 0.20 (Predicted)	N/A

Experimental Protocols Synthesis of 1-(3-Aminophenyl)ethanol via Reduction of 3-Aminoacetophenone



The following protocol details the synthesis of **1-(3-Aminophenyl)ethanol** through the reduction of 3-aminoacetophenone. This method is adapted from a similar, well-documented procedure for the reduction of a nitro-substituted analogue, **1-(3-nitrophenyl)ethanone**, utilizing sodium borohydride as the reducing agent.[4]

Materials:

- 3-Aminoacetophenone
- Methanol (MeOH)
- Sodium borohydride (NaBH₄)
- Distilled water (H₂O)
- Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

 Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoacetophenone in methanol. The concentration can be analogous to the referenced procedure, which uses approximately 16 mL of methanol per gram of the ketone starting material.[4]



- Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
- Addition of Reducing Agent: While stirring the cooled solution, slowly add sodium borohydride (NaBH₄) in small portions. A molar equivalent or a slight excess (e.g., 1.1 equivalents) of NaBH₄ relative to the 3-aminoacetophenone is typically sufficient. The portion-wise addition helps to control the reaction rate and temperature.
- Reaction: After the addition of sodium borohydride is complete, continue to stir the reaction
 mixture in the ice bath for a designated period, for instance, 1 hour. Subsequently, remove
 the ice bath and allow the reaction to proceed at room temperature for an additional 2-3
 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the
 starting material.
- Quenching and Workup: Carefully add distilled water to the reaction mixture to quench any unreacted sodium borohydride. The mixture may then be heated to reflux for approximately 30 minutes to ensure the complete decomposition of borate complexes.[4]
- Extraction: After cooling the mixture to room temperature, perform a liquid-liquid extraction. The referenced protocol for a similar compound suggests extraction with diethyl ether or dichloromethane.[4] Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with the chosen organic solvent.
- Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous
 drying agent such as sodium sulfate or magnesium sulfate. Filter off the drying agent, and
 remove the solvent from the filtrate using a rotary evaporator to yield the crude 1-(3Aminophenyl)ethanol.
- Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific published research directly detailing the involvement of **1- (3-Aminophenyl)ethanol** in defined biological signaling pathways. As a structural analogue of other biogenic amines and a potential intermediate in the synthesis of pharmacologically active compounds, its interaction with various cellular signaling cascades is plausible but remains to be experimentally elucidated.

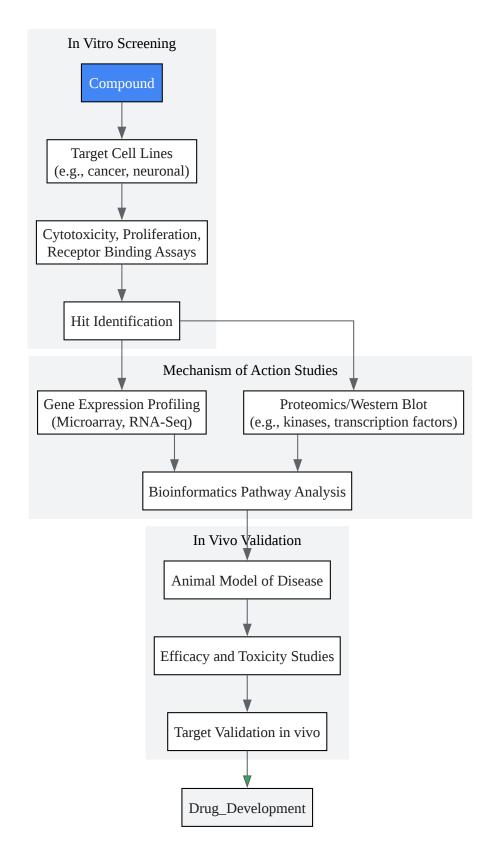






The following diagram illustrates a generalized workflow for investigating the potential biological activity and signaling pathway involvement of a novel compound like **1-(3-Aminophenyl)ethanol**.





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Workflow for Investigating Biological Activity.



This workflow begins with in vitro screening of the compound against various cell lines to identify any biological effects. Positive "hits" would then be subjected to mechanism of action studies, including gene expression and protein analysis, to identify potential signaling pathways involved. Finally, any promising findings would be validated in in vivo animal models to confirm efficacy and safety, paving the way for further drug development.

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